molecular formula C10H22N4O B2531931 N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide CAS No. 887833-64-9

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide

Cat. No. B2531931
M. Wt: 214.313
InChI Key: CCNQJRWGVWUMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, also known as N-acetyl-2-piperazin-1-ylacetamide, is an organic compound and a derivative of piperazine. It is a white solid with a melting point of 135°C and a boiling point of 242°C. It is soluble in water and organic solvents, and is used in a variety of industrial and scientific applications.

Scientific Research Applications

Application 1: Photoinitiators under LEDs

  • Summary of the Application : N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives are used as photoinitiators under LEDs. They can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
  • Methods of Application : The derivatives are synthesized with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton. They are then used alone or combined with various additives (e.g., iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine) for photopolymerization .
  • Results or Outcomes : The photoinitiating systems based on these derivatives are efficient in free radical photopolymerization at 385 nm, 405 nm, 455 nm, 470 nm and even under a low-intensity polychromatic visible light (from a halogen lamp) with the final conversions being higher than 60% .

Application 2: Transient Expression of Plasmid DNA in Plant Cells

  • Summary of the Application : Poly (2-(N,N-dimethylamino) ethyl methacrylate) (PDMAEMA), which possesses temperature and pH dual-sensitivity, is used for the transient expression of plasmid DNA in plant cells .
  • Methods of Application : PDMAEMA is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants. The pGFP is efficiently condensed into the nanostructure by electrostatic interactions at an N/P (amino group from cationic polymers/phosphate group from plasmid DNA) ratio of 15 .
  • Results or Outcomes : After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells. Western blot experiments confirmed GFP expression at the protein level. PDMAEMA showed lower cytotoxicity than PEI upon incubation with Nicotiana benthamiana leaves .

Application 3: Production of Cationic Polymers

  • Summary of the Application : The most common use of DMAEMA is in the production of cationic polymers . These polymers are highly charged and have various applications.
  • Methods of Application : DMAEMA is polymerized to produce cationic polymers. The polymerization process can be controlled to produce polymers with different molecular weights and charge densities .
  • Results or Outcomes : The resulting cationic polymers are used as flocculants, coagulants, dispersants, and stabilizers .

Application 4: Gene Delivery and Drug Delivery Systems

  • Summary of the Application : Poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) is a water-soluble polymer and, due to its positive charge, PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery . PDMAEMA is also used in drug delivery systems .
  • Methods of Application : PDMAEMA is synthesized and then used to form complexes with DNA or RNA for gene delivery. For drug delivery, PDMAEMA is used to encapsulate drugs and deliver them to specific sites in the body .
  • Results or Outcomes : PDMAEMA has been successfully used in gene delivery and drug delivery systems. For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system . Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .

Application 5: Thermal Properties Analysis

  • Summary of the Application : Poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising new polymer with very interesting properties. The thermal degradation process of PDMAEMA was investigated .
  • Methods of Application : The polymer was heated at specific time intervals, then heating was stopped, and infrared analysis was performed to obtain information on the structure of the solid residue .
  • Results or Outcomes : The thermal degradation process has a two-stage character. The limit temperature for the first decomposition step was about 390°C, after which the second stage of sample decomposition began. Activation energy values for the thermal decomposition process have been calculated; they are 89.8 kJ/mol for the first stage and 17.7 kJ/mol for the second stage of the degradation process .

Application 6: Interaction with Mucosal Gel Layer

  • Summary of the Application : PDMAEMA is able to interact with the mucosal gel layer of a mucosal membrane .
  • Methods of Application : A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride was synthesized .
  • Results or Outcomes : The PDMAEMA nanogel served as an ocular drug delivery system . Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNQJRWGVWUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide

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